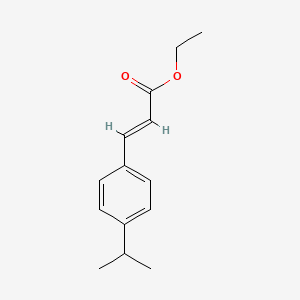

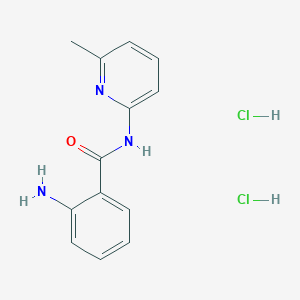

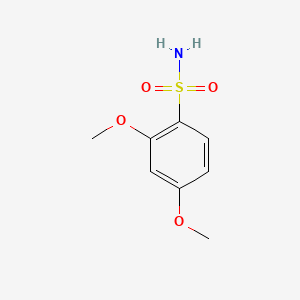

![molecular formula C8H8ClN3 B1308967 (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 273399-95-4](/img/structure/B1308967.png)

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed . The formation of C–N bonds occurs via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular weight of “this compound” is 181.62 . The linear formula of this compound is C8H8ClN3 .Chemical Reactions Analysis

The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 417.3°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole A study details the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, highlighting their structural characterization via IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activity of Benzimidazole Derivatives A series of 2-substituted benzimidazole derivatives were synthesized and tested for their antimicrobial activity, showing significant potency as antimicrobial agents. Among these, 1H-benzo[d]imidazol-2-yl)methanamine demonstrated marked antimicrobial effectiveness (Ajani et al., 2016).

Biological and Medicinal Applications

Antiviral and Antimalarial Activities Novel benzofuran-transition metal complexes, including derivatives of 1H-benzo[d]imidazol-2-yl)methanamine, showed significant antiviral activity, particularly against HIV and HCV, highlighting their potential in antiviral therapy (Galal et al., 2010). Additionally, novel thiosemicarbazone derivatives containing a benzimidazole moiety exhibited good antimalarial activity in vitro, marking their potential as antimalarial agents (Divatia et al., 2014).

Material Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel Research on amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, showed these compounds as effective corrosion inhibitors for N80 steel in HCl solution, highlighting their importance in material protection (Yadav et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure . The specific targets of “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” would depend on its specific chemical structure and properties.

Mode of action

The mode of action of imidazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “this compound”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Imidazole compounds can affect a variety of biochemical pathways depending on their specific targets . Again, without specific information on “this compound”, it’s difficult to provide a detailed summary of the affected pathways.

Pharmacokinetics

The pharmacokinetic properties of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by their chemical structure

Result of action

The molecular and cellular effects of imidazole compounds can vary widely depending on their specific targets and mode of action . Without specific information on “this compound”, it’s difficult to describe its specific effects.

Action environment

The action, efficacy, and stability of imidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds . The specific environmental influences on “this compound” would depend on its specific chemical properties.

Eigenschaften

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBPEUGZSSDGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424373 |

Source

|

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273399-95-4 |

Source

|

| Record name | 6-Chloro-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273399-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

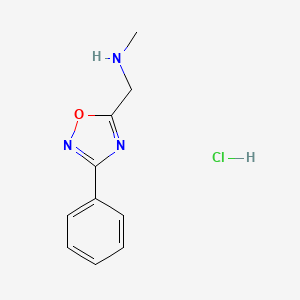

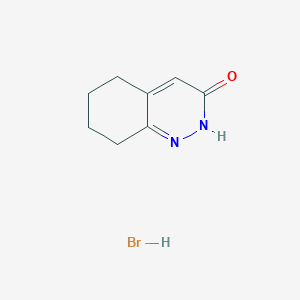

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

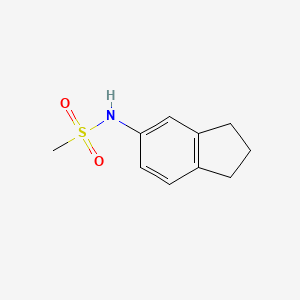

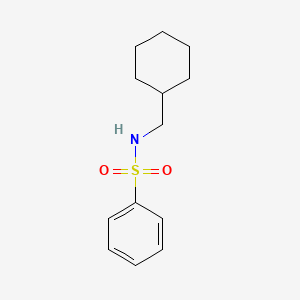

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

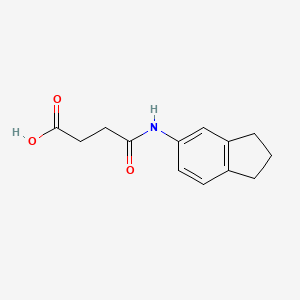

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

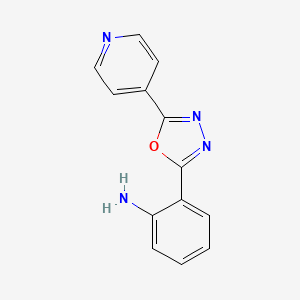

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)